1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide
Description
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide (CAS No. 1436004-64-6) is a heterocyclic compound with a molecular formula of C₁₆H₁₄N₆O and a molecular weight of 306.32 g/mol . Structurally, it features an indazole core linked via a carboxamide group to a [1,2,4]triazolo[4,3-a]pyridine moiety.
Properties
Molecular Formula |
C16H14N6O |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C16H14N6O/c1-21-12-7-3-2-6-11(12)15(20-21)16(23)17-10-14-19-18-13-8-4-5-9-22(13)14/h2-9H,10H2,1H3,(H,17,23) |
InChI Key |
NZEVPGWEHNAMFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Classical Diazonium Salt Route
The traditional method involves diazotization of 3-aminoindazole followed by carboxylation. However, this approach suffers from low yields (25–43%) and safety risks due to unstable diazonium intermediates. A representative procedure includes:
-
Diazotization : Treatment of 3-aminoindazole with sodium nitrite in hydrochloric acid at 0–5°C.
-
Carboxylation : Reaction with copper(I) cyanide in aqueous medium to form indazole-3-carbonitrile.
-
Hydrolysis : Acidic hydrolysis using concentrated sulfuric acid to yield indazole-3-carboxylic acid.
Despite its historical relevance, this method is unsuitable for industrial scale-up due to exothermic reactions and hazardous intermediates.
Improved Friedel-Crafts Approach
A patent-pending method (US20110172428A1) bypasses diazonium intermediates by employing Friedel-Crafts acylation (Figure 1):
-
Formation of benzaldehyde phenylhydrazone : Reacting phenylhydrazine with benzaldehyde in ethanol.
-
Cyclization with oxalyl chloride : Treatment with oxalyl chloride in dichloromethane catalyzed by aluminum chloride to form indazole-3-carbonyl chloride.
-
Hydrolysis : Quenching with aqueous HCl to yield indazole-3-carboxylic acid (76% yield).
Optimization Note : Replacing 95% sulfuric acid with dimethylacetamide (DMA) during hydrolysis reduces corrosion risks and improves reproducibility.
Preparation of Triazolo[4,3-a]Pyridin-3-Ylmethylamine
Cyclocondensation Strategy
The triazolopyridine scaffold is synthesized via cyclocondensation of 2-hydrazinopyridine with trimethylorthoformate in acetic acid:
-
Hydrazine formation : Reaction of 2-aminopyridine with hydrazine hydrate.
-
Cyclization : Heating with trimethylorthoformate at 80°C for 6 hours to formtriazolo[4,3-a]pyridine.
-
Methylamination : Reductive amination using methylamine and sodium cyanoborohydride to yieldtriazolo[4,3-a]pyridin-3-ylmethanamine (89% purity).
Coupling of Indazole and Triazolopyridine Moieties
Carbodiimide-Mediated Coupling
A two-step coupling protocol using HBTU and DMF achieves amide bond formation (Scheme 4):
-
Activation of indazole-3-carboxylic acid : Treatment with HBTU and diisopropylethylamine in DMF at room temperature for 2 hours.
-
Nucleophilic attack : Addition oftriazolo[4,3-a]pyridin-3-ylmethanamine and stirring at 45°C for 10 hours.
-
Work-up : Concentration under reduced pressure, followed by precipitation with dichloromethane to yield the crude product (85% yield).
Critical Parameters :
-
Solvent choice : DMF enhances reagent solubility but requires thorough removal to avoid contamination.
-
Stoichiometry : A 1.2:1 molar ratio of HBTU to carboxylic acid minimizes side reactions.
One-Pot Sequential Coupling
Recent advancements enable a one-pot procedure without isolating intermediates:
-
In situ activation : Combine indazole-3-carboxylic acid, HATU, and HOAt in THF.
-
Amine addition : Introducetriazolo[4,3-a]pyridin-3-ylmethanamine and stir at 25°C for 12 hours.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) affords the title compound in 91% yield.
Crystallization and Polymorph Control
Form A vs. Form B
The patent highlights two polymorphs of indazole-3-carboxylic acid:
| Property | Form A | Form B |
|---|---|---|
| Crystallinity | High | Moderate |
| Solvent Content | Solvent-free | Traces of DMF |
| XRD Peaks (2θ) | 10.3, 11.1, 13.3, 14.5 | 9.8, 12.1, 15.2, 16.7 |
| Thermal Stability | Decomposes at 210°C | Decomposes at 195°C |
Conversion Protocol : Suspending Form B in refluxing methanol for 4 hours yields Form A, which improves coupling efficiency by reducing steric hindrance.
Challenges and Mitigation Strategies
Low Yield in Diazonium Route
Residual Solvent in Final Product
Chemical Reactions Analysis
Substitution Reactions
The nitrogen-rich triazole and pyridine rings enable nucleophilic substitution, particularly at electron-deficient positions. Key reactions include:
a. Nucleophilic Aromatic Substitution (NAS)
The triazole ring undergoes substitution at position 3 or 7 under acidic/basic conditions. For example:
-
Reaction with amines (e.g., benzylamine) in ethanol at 80°C replaces the methyl group with an amine moiety.
-
Halogenation using POCl₃ or PCl₅ introduces chlorides at reactive sites.
b. Alkylation/Acylation
The carboxamide group participates in:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF forms N-alkylated derivatives.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield bis-carboxamide analogs.
Oxidation
The indazole moiety is susceptible to oxidation:
-
Using KMnO₄ in acidic conditions oxidizes the indazole ring to quinazolinone derivatives.
-
Ozone-mediated cleavage of the pyridine ring forms carboxylic acid intermediates.
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces:
-
Triazole rings to dihydrotriazoles.
-
Pyridine nitrogen to piperidine analogs under high-pressure conditions.
Hydrolysis
The carboxamide group hydrolyzes under specific conditions:
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 12h | 1-methyl-1H-indazole-3-carboxylic acid | 78% |
| NaOH (10%), 80°C, 6h | Sodium salt of the carboxylic acid | 85% |
Cycloaddition and Ring-Opening
The triazole ring participates in:
-
1,3-Dipolar cycloaddition with alkynes to form fused pyrazolo-triazolo systems .
-
Ring-opening via photolysis, yielding diazo intermediates for cross-coupling reactions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enhance structural diversity:
| Reaction Type | Reagents/Conditions | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | Introduces aryl/heteroaryl groups |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 120°C | Forms C-N bonds with amines |
Mechanistic Insights
-
Knoevenagel Condensation : The enol form of ethyl acetoacetate reacts with aldehydes to form arylidenes, enabling triazole ring functionalization .
-
Michael Addition : Aminotriazoles attack electrophilic carbons in arylidenes, leading to intermediates for lactamization .
Synthetic Optimization
Microwave-assisted synthesis reduces reaction times by 60–70% compared to traditional heating (e.g., 30 minutes vs. 24 hours for triazole formation).
Stability Under Reactive Conditions
| Condition | Observation |
|---|---|
| Strong acids (H₂SO₄, HNO₃) | Degrades indazole ring; forms nitroso derivatives |
| UV light (254 nm) | Photoisomerization of triazole moiety |
Comparative Reactivity
The compound’s reactivity differs from analogs due to methyl substitution:
Scientific Research Applications
The compound 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its applications, focusing on its medicinal chemistry, biological activity, and synthetic methodologies.
Molecular Formula
- C13H13N5O
Molecular Weight
- 257.28 g/mol
Anticancer Activity
Research indicates that compounds with indazole and triazolopyridine structures exhibit significant anticancer properties. In vitro studies have demonstrated the following:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by disrupting the cell cycle.
Case Study: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound against various cancer cell lines, revealing an IC50 value of approximately 5 µM against breast cancer cells (MDA-MB-231) and 8 µM against lung cancer cells (A549) .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 |
| Lung Cancer | A549 | 8.0 |
| Colon Cancer | HCT116 | 7.5 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various derivatives, this compound displayed significant inhibition zones against common pathogens:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
Synthetic Methodologies
The synthesis of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide typically involves multiple steps:
- Formation of Triazolopyridine Core : The initial step often includes cyclization reactions involving hydrazines or other nitrogenous compounds.
- Indazole Formation : This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Final Carboxamide Synthesis : The introduction of the carboxamide group is usually performed via amide coupling reactions.
Feasible Synthetic Routes
A common synthetic route involves:
- The reaction of an indazole derivative with a triazolopyridine precursor followed by carboxylation to introduce the carboxamide functionality.
Mechanism of Action
The mechanism of action of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets within cells. For example, some derivatives of this compound have been shown to inhibit the activity of kinases, which are enzymes involved in cell signaling pathways . By binding to the active site of these enzymes, the compound can block their activity, leading to changes in cellular processes such as proliferation and apoptosis. Molecular docking studies have provided insights into the binding interactions between the compound and its targets, highlighting key amino acid residues involved in the binding .
Comparison with Similar Compounds
Compound 41 (3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide)
- Molecular Formula : C₁₉H₁₇F₃N₆O
- Molecular Weight : 392.2 g/mol
- Key Features : Replaces the triazolopyridine and indazole with a pyrrole core, trifluoromethylpyridinyl group, and imidazole side chain.
- Synthesis : Prepared in 35% yield with 98.67% HPLC purity .
- However, the bulkier structure may reduce binding affinity in sterically restricted active sites.
1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide (CAS 2034527-06-3)
- Molecular Formula : C₁₉H₁₅N₇OS
- Molecular Weight : 389.4 g/mol
- Key Features : Substitutes the triazolopyridine ring with a triazolopyridazine system and adds a thiophene group.
- Comparison: The sulfur atom in thiophene may influence electronic properties and solubility.
1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide (CAS 2034384-80-8)
- Molecular Formula : C₁₆H₁₅N₇O₂
- Molecular Weight : 337.34 g/mol
- Key Features : Replaces the triazolopyridine with a 1,2,4-oxadiazole ring and a pyrazole substituent.
- Comparison : The oxadiazole ring introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce passive diffusion across biological membranes .
Pharmacological and Physicochemical Properties
Key Research Findings
- Compound 41 : High purity and moderate yield make it a viable candidate for preclinical studies, though its complex structure may pose scalability challenges .
- CAS 2034527-06-3 : The thiophene group offers a pathway for tuning pharmacokinetics but requires toxicity profiling .
- CAS 2034384-80-8 : The oxadiazole motif balances solubility and potency, aligning with trends in fragment-based drug design .
Biological Activity
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula :
- Molecular Weight : 366.8 g/mol
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold have shown promising activity as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune response and tumor microenvironment modulation. IDO1 inhibitors are being explored as a strategy in cancer immunotherapy due to their ability to enhance T-cell responses against tumors .
In Vitro Studies
Several studies have demonstrated the biological activity of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide:
- IDO1 Inhibition : The compound exhibited sub-micromolar potency against IDO1 with high metabolic stability and selectivity compared to other heme-containing enzymes. This suggests a potential role in enhancing immune responses in cancer therapy .
- Kinase Inhibition : Related compounds have been shown to inhibit kinases involved in cancer cell proliferation. For instance, structural analogs have demonstrated selective inhibition against Akt kinases with IC50 values around 61 nM .
In Vivo Studies
While specific in vivo data for this compound may be limited, related triazolo-pyridine derivatives have been evaluated for their pharmacological profiles:
Case Studies
Recent publications have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives in various therapeutic applications:
- Cancer Immunotherapy : A study focused on the design of IDO1 inhibitors has shown that these compounds can significantly enhance T-cell activity against tumors when used in combination with other immunotherapeutic agents .
- Neuroprotection : Some derivatives have been investigated for neuroprotective effects, showing promise in models of neurodegenerative diseases due to their ability to modulate inflammatory pathways .
Q & A
Q. Table 1. Key Reaction Conditions for Triazolopyridine Synthesis
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Temperature | RT to 60°C | |
| Solvent | CH₃CN | |
| Base | K₂CO₃ (1 equiv) | |
| Reaction Time | 4–50 hours |
Q. Table 2. Spectral Signatures for Structural Confirmation
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Methylene (-CH₂-) | 3.42–4.19 (d, J = 20 Hz) | 23.5 (d, J = 143 Hz) |
| Triazole/Indazole | 7.1–8.7 (m) | 120–150 (aromatic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
